2-Phenyl-2-propanol

Description

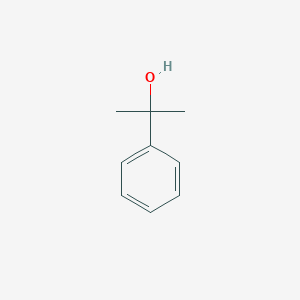

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-9(2,10)8-6-4-3-5-7-8/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCFWIDZNLCTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027247 | |

| Record name | 2-Phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [HSDB] Yellow liquid; mp = 32-34 deg C; [MSDSonline] | |

| Record name | Benzenemethanol, .alpha.,.alpha.-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylisopropanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

202 °C @ 760 MM HG | |

| Record name | 2-PHENYLISOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5718 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ETHANOL, ETHER, BENZENE | |

| Record name | 2-PHENYLISOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5718 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9735 @ 20 °C/4 °C | |

| Record name | 2-PHENYLISOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5718 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure = 0.52 mm Hg at 37.8 °C | |

| Record name | 2-PHENYLISOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5718 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PRISMS | |

CAS No. |

617-94-7 | |

| Record name | 2-Phenyl-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylisopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.,.alpha.-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.,.ALPHA.-DIMETHYLBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE030BGE05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PHENYLISOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5718 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

36 °C | |

| Record name | 2-PHENYLISOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5718 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Phenyl-2-propanol

This document provides a comprehensive technical overview of this compound, a tertiary alcohol with significant applications in organic synthesis and various industrial sectors. It covers the compound's chemical structure, physicochemical properties, synthesis protocols, reactivity, and applications, with a focus on data relevant to research and development.

Chemical Identity and Structure

This compound, also known as α,α-dimethylbenzyl alcohol, is a tertiary alcohol where a phenyl group and two methyl groups are attached to the carbinol carbon.[1] Its structure is fundamental to its chemical reactivity, particularly its stability as a tertiary alcohol and its utility as a precursor in synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 2-phenylpropan-2-ol[1][2] |

| CAS Number | 617-94-7[3] |

| Molecular Formula | C₉H₁₂O[3][4] |

| Molecular Weight | 136.19 g/mol [1][4] |

| Synonyms | α,α-Dimethylbenzyl alcohol, Dimethyl phenyl carbinol, Cumyl alcohol[4] |

| InChI Key | BDCFWIDZNLCTMF-UHFFFAOYSA-N[1] |

| SMILES | CC(C)(O)c1ccccc1[1] |

| EC Number | 210-539-5 |

| PubChem CID | 12053[5] |

Physicochemical Properties

This compound is a white, crystalline solid at room temperature with a mild, sweet, earthy odor.[4][5][6] Upon melting, it forms a clear, colorless to light yellow liquid.[4][7] It is practically insoluble in water but soluble in common organic solvents like ethanol, benzene, chloroform, and methanol.[1][4][5]

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Appearance | White to pale-yellow solid or colorless to light yellow liquid after melting[4][5][7] |

| Melting Point | 28–32 °C[5][7] |

| Boiling Point | 202 °C (at 760 mmHg)[5][7] |

| Density | 0.973 g/cm³ (at 25 °C)[5][7] |

| Flash Point | 87 °C (188 °F) - 190 °F[4][6][8] |

| Refractive Index (n²⁰/D) | 1.5196[4][6] |

| Water Solubility | Practically insoluble[5][6][7] |

| Vapor Pressure | 23 Pa (at 20 °C)[6] |

| pKa | 14.49 ± 0.29 (Predicted)[6] |

Synthesis and Experimental Protocols

The most common and reliable laboratory-scale synthesis of this compound is through the Grignard reaction.[4][5] This method involves the reaction of a phenylmagnesium halide with acetone. Industrial production may also involve the catalytic oxidation of cumene.[9][10]

Caption: Grignard synthesis workflow for this compound.

This protocol outlines the synthesis of this compound from phenylmagnesium bromide and acetone.

Materials:

-

Phenylmagnesium bromide (in diethyl ether solution)

-

Acetone (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), dilute aqueous solution (optional for workup)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of phenylmagnesium bromide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acetone: A solution of anhydrous acetone in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent via the dropping funnel. The addition should be controlled to maintain a gentle reflux. An exothermic reaction will occur, forming a magnesium alkoxide intermediate.[11]

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion. The mixture will likely become a thick, grayish precipitate.

-

Hydrolysis (Workup): The reaction flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[11] This step hydrolyzes the alkoxide intermediate to the desired alcohol and precipitates magnesium salts. Using a dilute acid like HCl is an alternative, but care must be taken as strong acids can cause dehydration of the tertiary alcohol product.[11]

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted two more times with diethyl ether. The organic layers are combined.

-

Washing: The combined organic layer is washed sequentially with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Filtration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), and then filtered to remove the drying agent.

-

Solvent Removal: The diethyl ether is removed from the filtrate using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or distillation under reduced pressure to yield pure this compound.

Reactivity and Applications

This compound's tertiary alcohol structure dictates its reactivity. It is a versatile intermediate in the synthesis of a wide range of chemical products.[8][11]

-

Dehydration: Being a tertiary alcohol, it readily undergoes acid-catalyzed dehydration to form α-methylstyrene (2-phenyl-1-propene), a valuable monomer in polymer chemistry.[11]

-

Oxidation: Oxidation of this compound can lead to products like phenylacetone or benzaldehyde, depending on the reaction conditions.[11]

-

Pharmaceuticals: It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including novel anti-inflammatory drugs.[4][11]

-

Agrochemicals: The compound is used as an intermediate in the production of certain pesticides and herbicides.[4][11]

-

Fragrances and Cosmetics: Due to its mild, pleasant rose-like aroma, it is used as an additive in perfumes and cosmetics.[12][13]

-

Dyestuffs: It is employed as an intermediate in the manufacturing of various dyes and pigments.[4][11]

-

Biomarker: As the primary metabolite of cumene, this compound is used as a biomarker to monitor exposure to cumene in toxicological and environmental health studies.[5][11]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Features and Data |

|---|---|

| ¹H NMR | Phenyl Protons (C₆H₅): Multiplet typically observed in the range of δ 7.2-7.4 ppm. Methyl Protons (2 x CH₃): A sharp singlet for the six equivalent protons of the two methyl groups, typically around δ 1.5 ppm. Hydroxyl Proton (OH): A singlet whose chemical shift is variable and depends on concentration and solvent; it can often be found between δ 1.8 and 2.2 ppm.[9][14] |

| ¹³C NMR | Quaternary Carbon (C-O): ~δ 73 ppm. Methyl Carbons (2 x CH₃): ~δ 32 ppm. Phenyl Carbons: Signals in the aromatic region (~δ 125-148 ppm).[9] |

| IR Spectroscopy | O-H Stretch: A strong, broad absorption band in the region of 3400-3600 cm⁻¹ characteristic of the hydroxyl group. C-O Stretch: A strong absorption band around 1150-1200 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 136. Base Peak: A prominent fragment at m/z = 121, corresponding to the loss of a methyl group ([M-CH₃]⁺) to form a stable tertiary carbocation. |

Safety and Handling

This compound is considered hazardous and requires careful handling.

-

Hazards: It is harmful if swallowed (H302) and causes skin (H315) and serious eye irritation (H319).[4][15] There is also evidence suggesting it may cause allergic reactions in humans.[5]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn. For handling the powder, a dust mask is recommended.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[6][16]

-

Incompatibilities: It is reactive with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[16]

References

- 1. This compound | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. 617-94-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 617-94-7 [chemicalbook.com]

- 8. This compound, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.se]

- 9. Page loading... [guidechem.com]

- 10. Synthesis method of this compound and acetophenone through catalytic oxidation of cumene - Eureka | Patsnap [eureka.patsnap.com]

- 11. This compound|98%|Organic Synthesis Intermediate [benchchem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. chembk.com [chembk.com]

- 14. chegg.com [chegg.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. cloudfront.zoro.com [cloudfront.zoro.com]

2-Phenyl-2-propanol CAS number and molecular weight

An In-Depth Technical Guide to 2-Phenyl-2-propanol

Introduction

This compound, also known by synonyms such as α,α-dimethylbenzyl alcohol and dimethyl phenyl carbinol, is a tertiary alcohol with significant applications in various scientific and industrial fields.[1] It serves as a crucial intermediate in organic synthesis, finding use in the pharmaceutical, agrochemical, and dyestuff industries.[1][2] Furthermore, it is recognized as the primary metabolite of cumene, making it a valuable biomarker for monitoring cumene exposure in occupational health settings.[3] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, metabolic pathways, and analytical methodologies for its detection.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 617-94-7 |

| Molecular Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol [1][4] |

| Appearance | White to pale yellow solid; colorless to yellow liquid after melting[1][2][3] |

| Melting Point | 28-32 °C[2][3] |

| Boiling Point | 202 °C[2][3] |

| Density | 0.973 g/cm³ at 25 °C[2][3] |

| Solubility in water | Practically insoluble[2][3] |

| Solubility in organic solvents | Soluble in ethanol and benzene[3][5] |

| Refractive Index (n20/D) | 1.5196 |

Toxicological Data

The following table summarizes the available acute toxicity data for this compound. It is classified as harmful if swallowed and can cause skin and eye irritation.

| Route of Administration | Species | LD50 Value |

| Oral | Rat | 1300 mg/kg[6] |

| Oral | Mouse | 1400 mg/kg[6] |

| Dermal | Rabbit | 4300 mg/kg[6] |

Experimental Protocols

Synthesis of this compound

1. Grignard Reaction

A common laboratory-scale synthesis of this compound involves the Grignard reaction between phenylmagnesium bromide and acetone.[1][3]

-

Reaction: Phenylmagnesium bromide reacts with acetone in an ethereal solvent, followed by acidic workup to yield this compound.

-

General Procedure:

-

In a flask, add the aryl or alkyl ester (0.5 mmol) to 1.0 mL of water or 1.0 g of a deep eutectic solvent (DES) at room temperature.

-

Vigorously stir the mixture.

-

Rapidly add a solution of the Grignard reagent (2.5 equivalents) to the mixture with continued vigorous stirring to form an emulsion.

-

After 20 seconds, dilute the reaction mixture with 2 mL of water.

-

Extract the product with cyclopentyl methyl ether (3 x 3.0 mL).

-

Remove the volatile components under reduced pressure.

-

Purify the residue by column chromatography on silica gel (hexane/EtOAc, 8/2) to obtain the desired product.[7]

-

2. Catalytic Oxidation of Cumene

An alternative synthesis route is the catalytic oxidation of cumene.[8][9]

-

Reaction: Cumene is oxidized using oxygen in the presence of a nitrogen-doped carbon material as a heterogeneous catalyst to produce this compound and acetophenone.[8][9]

-

General Procedure:

-

Add 10.00 mL of cumene and 100 mg of a solid nitrogen-doped carbon material to a three-necked flask.

-

Sonicate the mixture for 2 minutes to form a suspension.

-

Heat the suspension to 80 °C in an oil bath with magnetic stirring.

-

Introduce oxygen at a rate of 10 mL/min and allow the reaction to proceed for 8 hours under normal pressure.

-

After the reaction, separate the solid catalyst by filtration.

-

The resulting liquid mixture contains this compound, acetophenone, and unreacted cumene, which can be separated and purified.[8]

-

Analysis of this compound as a Biomarker for Cumene Exposure

This compound is the main metabolite of cumene and its presence in urine can be used as a biomarker of exposure.[3] An analytical method for its detection is described below.

-

Methodology: Solid-Phase Microextraction (SPME) from the headspace coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[10]

-

Procedure:

-

Urine samples undergo acid hydrolysis.

-

Derivatization is performed with acetic anhydride and pyridine.

-

A 30 μm polydimethylsiloxane SPME fiber is used to sample the derivatized this compound from the headspace.

-

The sample is then analyzed by GC-MS.

-

This method has a reported limit of detection (LOD) of 0.034 mg/L and a limit of quantification (LOQ) of 0.10 mg/L.[10]

-

Metabolic Pathway and Analytical Workflow

The biotransformation of cumene to this compound is a key metabolic pathway in humans and animals exposed to cumene.[11] In inhalation studies with humans, approximately 35% of the inhaled cumene was eliminated as this compound.[11] The primary urinary metabolite is the glucuronide conjugate of this compound.[12]

Caption: Metabolic pathway of cumene to this compound and its subsequent excretion.

The general workflow for the analysis of this compound in urine as a biomarker is depicted below.

Caption: Workflow for the analysis of this compound in urine.

Applications and Safety

This compound is a versatile compound with several applications:

-

Chemical Intermediate: It is a key raw material in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2]

-

Fragrance Industry: It is used as a fragrance ingredient.[13][14]

-

Biomarker: As the main metabolite of cumene, it is used to monitor occupational exposure to this solvent.[3]

Due to its potential hazards, appropriate safety precautions should be taken when handling this compound. It is harmful if swallowed and can cause skin and eye irritation.[6] Personal protective equipment, such as gloves, eye protection, and a respirator, should be used in a well-ventilated area.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 617-94-7 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. cloudfront.zoro.com [cloudfront.zoro.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis method of this compound and acetophenone through catalytic oxidation of cumene - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN103058821B - Synthesis method of this compound and acetophenone through catalytic oxidation of cumene - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. series.publisso.de [series.publisso.de]

- 12. CUMENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Phenyl-2-propanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-phenyl-2-propanol, a tertiary alcohol of significant interest in organic synthesis and pharmaceutical development. This document outlines its solubility profile in various common organic solvents, details experimental protocols for solubility determination, and illustrates the underlying principles of its solvency.

Quantitative Solubility Data

| Solvent Class | Solvent Name | Chemical Formula | Solubility Description | Quantitative Data (at 25°C unless specified) |

| Alcohols | Methanol | CH₃OH | Soluble[1], Slightly Soluble[1] | Data not available |

| Ethanol | C₂H₅OH | Soluble[2][3] | Data not available | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble[2] | Data not available |

| Aromatic Hydrocarbons | Benzene | C₆H₆ | Soluble[2][3] | Data not available |

| Halogenated Hydrocarbons | Chloroform | CHCl₃ | Soluble[1] | Data not available |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | 100 mg/mL |

| Water | Water | H₂O | Insoluble[1][3][4][5], Practically Insoluble[3] | Data not available |

It is important to note that terms like "soluble" and "insoluble" are qualitative. For precise applications, experimental determination of solubility is recommended.

Intermolecular Interactions and Solubility Principles

The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.

-

This compound's Structure: This molecule possesses both a nonpolar phenyl group and a polar hydroxyl (-OH) group. The bulky tertiary structure around the hydroxyl group can create some steric hindrance, potentially affecting its ability to form hydrogen bonds.[6][7]

-

Solubility in Polar Protic Solvents (e.g., Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of this compound can form hydrogen bonds with the solvent molecules, leading to good solubility.[8][9]

-

Solubility in Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents have dipole-dipole interactions but do not donate hydrogen bonds. The polar hydroxyl group of this compound can engage in dipole-dipole interactions with these solvents, contributing to its solubility.

-

Solubility in Nonpolar Solvents (e.g., Benzene, Hexane): The nonpolar phenyl group of this compound allows for van der Waals interactions with nonpolar solvents, resulting in solubility.

-

Insolubility in Water: Despite the presence of a hydroxyl group capable of hydrogen bonding, the large, nonpolar phenyl group dominates the molecule's character, making it hydrophobic and thus insoluble in water.[8][10]

The following diagram illustrates the key intermolecular forces influencing the solubility of this compound.

Caption: Intermolecular forces driving this compound solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. Below are detailed methodologies for two common experimental approaches.

Gravimetric Method

This method involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Constant temperature bath/shaker

-

Evaporating dish

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation.

-

Filter the solution using a syringe filter (appropriate for the solvent) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precise volume of the clear, saturated filtrate to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood. For high-boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is removed, place the evaporating dish in a drying oven at a temperature below the melting point of this compound (32-34°C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.

-

Express the solubility in desired units (e.g., g/100 mL or mol/L).

-

The following diagram outlines the workflow for the gravimetric determination of solubility.

Caption: Gravimetric method workflow for solubility measurement.

UV-Vis Spectroscopic Method

This method is suitable for aromatic compounds like this compound and relies on Beer-Lambert's law.

Materials:

-

This compound

-

Selected organic solvent (must be UV transparent at the analysis wavelength)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Constant temperature bath/shaker

Procedure:

-

Determination of Analytical Wavelength (λmax):

-

Prepare a dilute, unsaturated solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Withdraw a small aliquot of the clear supernatant from the saturated solution.

-

Dilute the aliquot quantitatively with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units.

-

The following diagram illustrates the workflow for the UV-Vis spectroscopic determination of solubility.

Caption: UV-Vis spectroscopy workflow for solubility measurement.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in common organic solvents, the underlying principles governing its solubility, and comprehensive experimental protocols for its determination. While qualitative data indicates good solubility in many common organic solvents and poor solubility in water, further quantitative studies are encouraged for specific applications in research and development. The provided methodologies offer robust frameworks for obtaining precise and reliable solubility data.

References

- 1. This compound CAS#: 617-94-7 [m.chemicalbook.com]

- 2. This compound | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 5. This compound | 617-94-7 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. free energy - Solubility of primary, secondary, and tertiary alcohols in water (and in extension polar solvents) - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 2-Phenyl-2-propanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Phenyl-2-propanol (Cumyl alcohol), a tertiary alcohol of interest in various chemical and pharmaceutical research fields. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~2.1 | Singlet | 1H | Hydroxyl proton (-OH) |

| ~1.6 | Singlet | 6H | Methyl protons (2 x -CH₃) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~148 | Quaternary aromatic carbon (C-ipso) |

| ~128 | Aromatic carbons (C-ortho, C-meta) |

| ~126 | Aromatic carbon (C-para) |

| ~72 | Quaternary aliphatic carbon (C-OH) |

| ~32 | Methyl carbons (2 x -CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol (-OH) |

| ~3100-3000 | C-H stretch (aromatic) | Aromatic C-H |

| ~3000-2850 | C-H stretch (aliphatic) | Aliphatic C-H |

| ~1600, ~1495, ~1450 | C=C stretch | Aromatic ring |

| ~1200 | C-O stretch | Tertiary Alcohol (C-O) |

| ~760, ~700 | C-H bend (out-of-plane) | Monosubstituted benzene |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| 136 | Moderate | [M]⁺ (Molecular Ion) |

| 121 | High | [M - CH₃]⁺ |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

| 43 | Very High | [C₃H₇]⁺ or [CH₃CO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[1]

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the spectrometer to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum, resulting in single lines for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[2]

-

The receiver gain should be adjusted to prevent signal clipping.[3]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Data Acquisition:

-

Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty instrument.[4]

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Clean the salt plates thoroughly with a suitable dry solvent (e.g., dichloromethane or acetone) after use.[4][6]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a steady rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) to ensure separation of components.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[7]

-

Mass Analyzer: Set to scan a mass range appropriate for the compound and expected fragments (e.g., m/z 40-200).

-

The mass spectrum of the compound is recorded as it elutes from the GC column.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound like this compound.

Caption: Workflow for Spectroscopic Identification.

References

- 1. rsc.org [rsc.org]

- 2. chem.uoi.gr [chem.uoi.gr]

- 3. chem.uiowa.edu [chem.uiowa.edu]

- 4. scribd.com [scribd.com]

- 5. webassign.net [webassign.net]

- 6. youtube.com [youtube.com]

- 7. CN105116089A - Method for measuring total amount of this compound in plastic and plastic products - Google Patents [patents.google.com]

Health and safety information for 2-Phenyl-2-propanol

An In-depth Technical Guide to the Health and Safety of 2-Phenyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for this compound (CAS No. 617-94-7), also known as α,α-Dimethylbenzyl alcohol. The following sections detail its toxicological properties, fire and explosion hazards, handling procedures, and emergency measures, compiled to ensure safe laboratory and manufacturing practices.

Toxicological Profile

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] Acute exposure can also lead to respiratory system irritation.[2]

Quantitative Toxicity Data

The acute toxicity of this compound has been evaluated through various studies. The median lethal dose (LD50) and median lethal concentration (LC50) values are critical indicators of a substance's short-term poisoning potential. These values are summarized below.

| Toxicity Data | Route | Species | Value | References |

| LD50 | Oral | Rat | 1300 mg/kg | [2][3][4] |

| LD50 | Oral | Mouse | 1400 mg/kg | [2] |

| LD50 | Dermal | Rabbit | 4300 mg/kg | [2][4][5] |

| Skin Irritation | Dermal | Rabbit | Severe (500 mg/24h) | [3] |

Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Experimental Protocols

The toxicological data presented are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data reliability and international acceptance.

Acute Oral Toxicity (OECD Guideline 401, now replaced)

This test was historically used to determine the LD50 value.[6]

-

Principle: A single dose of the substance is administered orally to a group of fasted animals.[6][7]

-

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically rats) of a single sex are used. If females are used, they should be nulliparous and non-pregnant.[6]

-

Administration: The test substance is administered by gavage in graduated doses to several groups of experimental animals.

-

Observation: Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight for at least 14 days.[6]

-

Endpoint: The LD50 is calculated as the statistically derived single dose expected to cause death in 50% of the animals.[6] All animals are subjected to a gross necropsy.[6]

-

-

Note: OECD 401 has been deleted and replaced by alternative methods (TG 420, 423, and 425) that use fewer animals and focus on evident toxicity rather than lethality as the primary endpoint.[7][8]

Acute Dermal Toxicity (OECD Guideline 402)

This guideline assesses the toxic effects resulting from short-term dermal exposure.[9][10]

-

Principle: The substance is applied to the skin of an animal in a single dose.[10]

-

Methodology:

-

Animal Selection: The test is typically performed on adult rats.[9][11]

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the animal's trunk.

-

Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for a 24-hour exposure period.[11]

-

Observation: Animals are observed for mortality and systemic toxicity for 14 days. Body weight is recorded weekly.

-

Endpoint: The LD50 is determined, and all animals undergo a gross necropsy.[10]

-

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[12][13]

-

Principle: A single dose of the substance is applied to a small area of the skin.[13]

-

Methodology:

-

Animal Selection: The albino rabbit is the preferred species.[13]

-

Application: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a patch of shaved skin and covered with a gauze patch.[12]

-

Exposure: The exposure duration is typically 4 hours.[12]

-

Observation: Skin reactions, primarily erythema (redness) and edema (swelling), are graded at 1, 24, 48, and 72 hours after patch removal.[12][14] The observation period may be extended to 14 days to assess the reversibility of the effects.[14]

-

Endpoint: The substance is classified based on the severity and reversibility of the skin reactions observed.[15]

-

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline determines the potential for a substance to produce irritation or damage to the eye.[1][5]

-

Principle: A single dose of the substance is applied to the conjunctival sac of one eye.[1][16]

-

Methodology:

-

Animal Selection: The albino rabbit is the recommended test animal.[1][16]

-

Application: A defined amount of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye remains untreated as a control.[1][16]

-

Observation: The eyes are examined for reactions to the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[1][16] The observation period can be extended to 21 days to evaluate the reversibility of effects.[4][17]

-

Endpoint: The substance is classified based on the severity and persistence of ocular lesions.[1][4] The use of topical anesthetics and systemic analgesics is recommended to minimize animal pain and distress.[5]

-

Fire and Explosion Hazards

This compound is a combustible solid/liquid.[2][5] It presents a slight fire hazard when exposed to heat or flame.[3]

Flammability Data

| Property | Value | References |

| Flash Point | 87 °C (188.6 °F) | [2][4] |

| GHS Flammable Liquid Category | Category 4 |

Note: GHS Category 4 for flammable liquids applies to liquids with a flash point > 60 °C and ≤ 93 °C.[18]

Experimental Protocol: Flash Point Determination (ASTM D93)

The flash point is determined using a standardized closed-cup method, such as the Pensky-Martens procedure.[19]

-

Principle: The sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite to produce a flash.[19][20]

-

Methodology:

-

Apparatus: A brass test cup is filled with the sample and sealed with a lid containing apertures for a stirrer, thermometer, and ignition source.[19]

-

Procedure: The sample is heated and stirred at a specified rate. At regular temperature intervals, stirring is stopped, and the ignition source is dipped into the cup.[19]

-

Endpoint: The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.[19][21]

-

Fire Fighting

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-stable foam, carbon dioxide (CO2), or water spray.[2][3] For large fires, water spray or fog is recommended.[2]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[2]

-

Hazardous Combustion Products: Combustion produces toxic carbon oxides (CO, CO2), aldehydes, and other pyrolysis products.[2][3]

-

Special Protective Equipment: Firefighters should wear full body protective clothing and self-contained breathing apparatus (SCBA).[3][12]

Handling, Storage, and Disposal

Engineering Controls and Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate controls. The following workflow illustrates the general logic for PPE selection.

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[1] Do not ingest or breathe dust/mist.[2] Keep away from heat, sparks, and open flames.[12] Use in a well-ventilated area or under local exhaust ventilation.[2]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[3] Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][3][12]

Accidental Release and Disposal

-

Spill Cleanup: Shut off all ignition sources.[2] Ventilate the area. For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[2] For solid spills, use a shovel to place the material into a waste container.[2]

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.[2] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator.[2]

First-Aid Measures

Immediate medical attention is recommended in all cases of significant exposure. The following decision tree outlines the initial response steps.

Caption: First-Aid Decision Workflow for this compound Exposure.

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin gently and thoroughly with soap and running water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of running water for a minimum of 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[2] If the victim is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | C9H12O | [5][6] |

| Molar Mass | 136.19 g/mol | [5][6] |

| Appearance | White to pale-yellow solid; colorless to yellow liquid after melting | [5][19] |

| Melting Point | 28–32 °C | [5][20] |

| Boiling Point | 202 °C | [5][6] |

| Density | 0.973 g/cm³ at 20-25 °C | [5][6] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and benzene | [1][5][6] |

| Vapor Pressure | 0.52 mm Hg at 37.8 °C | [6] |

References

- 1. Test No. 405: Acute Eye Irritation/Corrosion - OECD - Google ブックス [books.google.co.jp]

- 2. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. bemsreports.org [bemsreports.org]

- 8. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. oecd.org [oecd.org]

- 11. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 12. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. chemsafetypro.com [chemsafetypro.com]

- 16. oecd.org [oecd.org]

- 17. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 18. worksafe.qld.gov.au [worksafe.qld.gov.au]

- 19. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 20. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 21. scribd.com [scribd.com]

The Genesis of a Tertiary Alcohol: An In-depth Technical Guide to the Discovery and Synthesis of 2-Phenyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery and synthetic evolution of 2-phenyl-2-propanol, a significant tertiary alcohol with applications in pharmaceuticals, agrochemicals, and dyestuffs.[1] We will explore the core synthetic methodologies, providing detailed experimental protocols, quantitative data for comparison, and visualizations of the underlying reaction mechanisms.

Historical Context: The Dawn of Organometallic Chemistry

The story of this compound's synthesis is intrinsically linked to the pioneering work in organometallic chemistry at the turn of the 20th century. The journey begins with Philippe Barbier, who is often regarded as a foundational figure in this field.[2][3] In 1899, Barbier published his work on the reaction of an alkyl halide, a carbonyl compound, and a metal, which became known as the Barbier reaction.[2][4] This method allowed for the in-situ generation of an organometallic species that would then react with the carbonyl compound to produce an alcohol.[4]

However, Barbier's method sometimes suffered from issues with reproducibility and yields.[2] It was his doctoral student, Victor Grignard, who refined this procedure. In 1900, Grignard introduced a two-step process where the organomagnesium halide, now famously known as the Grignard reagent, was prepared first and then subsequently reacted with the carbonyl compound.[2] This modification significantly improved the reliability and efficiency of the reaction, earning Grignard the Nobel Prize in Chemistry in 1912.[5] The Grignard reaction remains a cornerstone of organic synthesis for forming carbon-carbon bonds and is a primary method for synthesizing tertiary alcohols like this compound.[6][7][8]

Core Synthetic Methodologies

Several methods have been developed for the synthesis of this compound. The most prominent among these are the Grignard reaction, the Barbier reaction, and the oxidation of cumene. Each method offers distinct advantages and is suited for different applications, from laboratory-scale synthesis to industrial production.

The Grignard Reaction: A Classic Approach

The Grignard reaction is the most common and versatile method for the laboratory synthesis of this compound.[1][9] The reaction involves the nucleophilic addition of a phenylmagnesium halide (typically bromide) to acetone.[9]

Reaction Scheme:

Experimental Protocol:

-

Materials: Magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), bromobenzene, acetone, dilute acid (e.g., HCl or H₂SO₄) for quenching.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

A solution of bromobenzene in the anhydrous solvent is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent (phenylmagnesium bromide). The reaction is often initiated with a small crystal of iodine.

-

Once the Grignard reagent has formed (indicated by the disappearance of the magnesium and the formation of a cloudy solution), the flask is cooled in an ice bath.

-

A solution of acetone in the anhydrous solvent is then added dropwise while maintaining a low temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a period to ensure completion.

-

The reaction is then quenched by carefully adding a dilute acid solution.

-

The product is extracted with an organic solvent, washed, dried, and purified by distillation or recrystallization.[10]

-

Quantitative Data:

| Parameter | Value | Reference |

| Moles of Bromobenzene | 0.00142 mol | [10] |

| Moles of Magnesium | 0.00712 mol | [10] |

| Moles of Acetone | 0.00142 mol | [10] |

| Solvent | Tetrahydrofuran (THF) | [10] |

| Reaction Time | Not specified | [10] |

| Yield | Not specified | [10] |

Reaction Workflow:

Caption: Workflow for the Grignard synthesis of this compound.

The Barbier Reaction: The One-Pot Precursor

The Barbier reaction offers a more direct, one-pot synthesis of this compound by reacting bromobenzene, acetone, and a metal (like magnesium) simultaneously.[4][11] While historically significant as the precursor to the Grignard reaction, it is less commonly used in modern laboratory settings due to potential side reactions and lower yields compared to the two-step Grignard method.

Reaction Scheme:

Experimental Protocol:

-

Materials: Magnesium turnings, anhydrous diethyl ether or THF, bromobenzene, acetone.

-

Procedure:

-

In a flask, a mixture of magnesium turnings and acetone in an anhydrous solvent is prepared.

-

A solution of bromobenzene in the same solvent is added dropwise to the stirred mixture.

-

The reaction proceeds, forming the organomagnesium species in situ, which then immediately reacts with the acetone present.

-

After the reaction is complete, a standard acidic workup is performed to isolate the this compound.

-

Quantitative Data:

Quantitative data for the Barbier synthesis of this compound is less commonly reported in modern literature, as the Grignard method is generally preferred for its higher efficiency.

Logical Relationship Diagram:

Caption: Relationship between the Barbier and Grignard reactions.

Industrial Synthesis: Catalytic Oxidation of Cumene

On an industrial scale, this compound is often synthesized through the catalytic oxidation of cumene (isopropylbenzene).[1][12][13][14] This process is economically viable for large-scale production. The method typically involves the oxidation of cumene to cumene hydroperoxide, which is then reduced to this compound.[12][14]

Reaction Scheme:

Experimental Protocol (General Overview):

-

Materials: Cumene, oxygen or air, a suitable catalyst (e.g., nitrogen-doped carbon materials), a reducing agent for the hydroperoxide step.[12][13]

-

Procedure:

-

Cumene is oxidized with air or oxygen in the presence of a catalyst at elevated temperatures and pressures to form cumene hydroperoxide.

-

The resulting cumene hydroperoxide is then reduced to this compound. This reduction can be achieved using various methods, including catalytic hydrogenation or with inorganic reducing agents like sodium sulfite.[13][14]

-

The final product is purified through distillation.

-

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | Nitrogen-doped carbon nanotubes | [12] |

| Oxidant | Oxygen | [12] |

| Temperature | 80 °C | [12] |

| Reaction Time | 8 hours | [12] |

| Cumene Conversion | Varies with catalyst | [15] |

| This compound Selectivity | Varies with catalyst | [15] |

Process Workflow:

References

- 1. nbinno.com [nbinno.com]

- 2. 100th Anniversary: Death of Philippe Barbier - ChemistryViews [chemistryviews.org]

- 3. thieme.de [thieme.de]

- 4. Barbier reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Alcohol - Fermentation, Synthesis, Distillation | Britannica [britannica.com]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. chegg.com [chegg.com]

- 11. Main Group Organometallic Chemistry-3 [wwwchem.uwimona.edu.jm]

- 12. Synthesis method of this compound and acetophenone through catalytic oxidation of cumene - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN103058821A - Synthesis method of this compound and acetophenone through catalytic oxidation of cumene - Google Patents [patents.google.com]

- 14. chembk.com [chembk.com]

- 15. CN103058821B - Synthesis method of this compound and acetophenone through catalytic oxidation of cumene - Google Patents [patents.google.com]

The Role of 2-Phenyl-2-propanol as a Key Metabolite of Cumene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumene (isopropylbenzene) is a high-production-volume chemical with widespread industrial applications. Its metabolism in biological systems is of significant interest due to its potential toxicity and carcinogenicity. This technical guide provides an in-depth analysis of 2-phenyl-2-propanol, the major metabolite of cumene. We will explore the metabolic pathways leading to its formation, its role in the toxicological profile of cumene, and the analytical methodologies for its detection and quantification. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in toxicology, pharmacology, and related fields.

Introduction

Cumene is primarily metabolized by the cytochrome P450 (CYP) enzyme system, predominantly in the liver and lungs.[1][2][3] The main metabolic pathway is the oxidation of the isopropyl side chain, leading to the formation of this compound.[1][2][3] This tertiary alcohol is then often conjugated with glucuronic acid before being excreted in the urine.[1][2][3] The quantification of this compound in urine serves as a reliable biomarker for assessing cumene exposure.[4][5] While this compound itself is considered less toxic than other potential reactive metabolites, its formation is a critical step in the overall disposition and toxicokinetics of cumene. Understanding the dynamics of this compound formation is crucial for evaluating the health risks associated with cumene exposure.

Metabolic Pathways of Cumene

The biotransformation of cumene is a complex process involving multiple enzymatic reactions. The two primary pathways are side-chain oxidation and ring oxidation, with the former being the dominant route.

Side-Chain Oxidation: The Major Pathway

The principal metabolic fate of cumene is the hydroxylation of the tertiary carbon on the isopropyl side chain, catalyzed by CYP enzymes. This reaction yields this compound. This metabolite is the most abundant found in the urine of exposed animals and humans.[1][2][3][6] Subsequently, this compound undergoes phase II metabolism, primarily through glucuronidation, to form this compound glucuronide, which is then readily excreted.[1][2][3]

A minor pathway of side-chain oxidation involves the formation of α-methylstyrene, which can be further metabolized to the reactive epoxide, α-methylstyrene oxide.[7] This epoxide is a known mutagen and is implicated in the carcinogenic effects of cumene.[8]

Ring Oxidation: A Minor but Potentially Toxic Pathway

A smaller fraction of cumene undergoes oxidation on the aromatic ring, also mediated by CYP enzymes. This pathway can lead to the formation of various phenolic metabolites. While these are minor products, ring oxidation can potentially generate reactive intermediates, such as arene oxides, which can bind to cellular macromolecules and contribute to toxicity.

Quantitative Analysis of Cumene Metabolism

The distribution and excretion of cumene and its metabolites have been extensively studied in animal models. The following tables summarize key quantitative data from studies in F344 rats and B6C3F1 mice.

Table 1: Distribution of [¹⁴C]Cumene-Derived Radioactivity in Male F344 Rats and B6C3F1 Mice 24 hours After a Single Oral Dose.

| Tissue | Male F344 Rats (% of Dose) | Male B6C3F1 Mice (% of Dose) |

| Urine | 70-80% | 70-80% |

| Feces | ~1% | ~1% |

| Expired Air | <1-22% | <1-22% |

| Adipose Tissue | High | Moderate |

| Liver | High | High |

| Kidney | High | High |

| Lung | Moderate | High |

Data compiled from Chen et al., 2011.[9]

Table 2: Percentage of Major Metabolites in Urine and Bile of Male F344 Rats After a Single Intravenous Dose of [¹⁴C]Cumene (1.4 mg/kg).

| Metabolite | Urine (0-24h) | Bile (0-6h) |

| This compound glucuronide | Major | Major |

| 2-Phenyl-1-propanol glucuronide | Present | Present |

| 2-Phenylpropionic acid | Present | Present |

| Other glucuronidated metabolites | Present | Present |

Data compiled from Chen et al., 2011.[9][10][11]

Table 3: In Vitro Metabolism of Cumene in Liver and Lung Microsomes from Female Rats and Mice.

| Microsomal Source | Major Metabolite | Relative Metabolic Rate |

| Rat Liver | This compound | +++ |

| Rat Lung | This compound | + |

| Mouse Liver | This compound | +++ |

| Mouse Lung | This compound | ++++ |

Data compiled from Chen et al., 2011.[9][11] The number of "+" indicates the relative rate of metabolism.

Toxicological Significance of this compound and Other Cumene Metabolites

The toxicity of cumene is multifaceted, involving both the parent compound and its various metabolites. While cumene itself can cause central nervous system depression, its carcinogenic potential is largely attributed to its metabolic activation.

Acute Toxicity of this compound

This compound exhibits moderate acute toxicity.

Table 4: Acute Toxicity of this compound.

| Species | Route | LD50 | Reference |

| Rat | Oral | 1300 mg/kg | Wikipedia |

| Mouse | Oral | 1400 mg/kg | PubChem |

| Rabbit | Dermal | 4300 mg/kg | Wikipedia |

Role in Cumene-Induced Carcinogenesis

The carcinogenicity of cumene is thought to be mediated by its reactive metabolites, particularly α-methylstyrene oxide.[8] This electrophilic intermediate can bind to DNA, leading to mutations in critical genes such as K-ras and p53.[8][12] Studies have shown that cumene-induced lung tumors in mice exhibit a high frequency of mutations in these genes.[8][12]

The formation of this compound represents a detoxification pathway, diverting cumene away from the formation of the more reactive α-methylstyrene oxide. Therefore, the balance between these two metabolic pathways is a critical determinant of cumene's carcinogenic risk.

Oxidative Stress and Cellular Signaling

The metabolism of cumene, particularly through the generation of reactive intermediates, can lead to oxidative stress.[13][14] This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. Oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can also perturb cellular signaling pathways.

One of the key signaling pathways implicated in cumene-induced carcinogenesis is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Erk signaling cascade.[15] Mutations in K-ras, a common finding in cumene-induced tumors, can lead to the constitutive activation of the MAPK/Erk pathway, promoting cell proliferation and survival.[15]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the metabolism of cumene and the analysis of its metabolite, this compound.

In Vitro Metabolism of Cumene using Liver Microsomes

This protocol is based on the methodology described by Chen et al. (2011).[9]

Objective: To determine the in vitro metabolism of cumene to this compound and other metabolites using liver microsomes.

Materials:

-

Liver microsomes (from rat or mouse)

-

[¹⁴C]Cumene

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Incubator/shaking water bath (37°C)

-

Quenching solution (e.g., acetonitrile or methanol)

-

Centrifuge

-

HPLC system with a radioactivity detector

Procedure:

-

Prepare an incubation mixture containing liver microsomes, [¹⁴C]cumene, and potassium phosphate buffer in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a quenching solution.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for metabolites using HPLC with radioactivity detection.

Quantification of this compound in Urine by GC-MS

This protocol is adapted from a method for the determination of urinary metabolites.[4][5]

Objective: To quantify the concentration of this compound in urine samples as a biomarker of cumene exposure.

Materials:

-

Urine sample

-

Internal standard (e.g., a deuterated analog of this compound)

-

Enzyme for hydrolysis of glucuronide conjugates (e.g., β-glucuronidase)

-

Extraction solvent (e.g., ethyl acetate)

-

Derivatizing agent (e.g., BSTFA)

-

GC-MS system

Procedure:

-

Spike the urine sample with the internal standard.

-

Adjust the pH and add β-glucuronidase to hydrolyze the glucuronide conjugate of this compound. Incubate as required.

-

Perform a liquid-liquid extraction of the hydrolyzed sample with an appropriate organic solvent.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue and derivatize the analyte with a suitable agent to improve its chromatographic properties.

-

Inject the derivatized sample into the GC-MS for analysis.

-

Quantify the concentration of this compound based on the peak area ratio to the internal standard.

Conclusion

This compound is a pivotal metabolite in the biological processing of cumene. Its formation via cytochrome P450-mediated side-chain oxidation represents the major metabolic pathway for cumene. While this compound itself has moderate acute toxicity, its production is a key detoxification step, diverting cumene from more toxic metabolic pathways that can lead to the formation of reactive intermediates and subsequent carcinogenesis. The analysis of urinary this compound is a valuable tool for biomonitoring cumene exposure. A thorough understanding of the factors influencing the balance between the formation of this compound and other metabolites is essential for accurate risk assessment and the development of strategies to mitigate the adverse health effects of cumene. This technical guide provides a foundational resource for professionals engaged in research and development in areas impacted by cumene metabolism and toxicity.

References

- 1. Disposition and Toxicokinetics - Report on Carcinogens Monograph on Cumene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cumene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regarding Bioanalysis Lasting a Few Minutes: Automated Cooling-SPME and Fast-GC for Urinary this compound Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. Genetic Alterations in K-ras and p53 Cancer Genes in Lung Neoplasms From B6C3F1 Mice Exposed to Cumene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disposition and Metabolism of Cumene in F344 Rats and B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disposition and metabolism of cumene in F344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Genetic alterations in K-ras and p53 cancer genes in lung neoplasms from B6C3F1 mice exposed to cumene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cumene hydroperoxide debilitates macrophage physiology by inducing oxidative stress: possible protection by alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gene expression studies demonstrate that the K-ras/Erk MAP kinase signal transduction pathway and other novel pathways contribute to the pathogenesis of cumene-induced lung tumors [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for 2-Phenyl-2-propanol

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction